Trifloxystrobin acid
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Overview
Description
Trifloxystrobin acid, chemically known as (E,E)-methoxyimino-{2-[1-(3-trifluoromethyl-phenyl)-ethylideneaminooxymethyl]-phenyl} acetic acid, is a metabolite of the fungicide trifloxystrobin. Trifloxystrobin is a systemic fungicide developed by Novartis and marketed by Bayer Crop Science. It is widely used in agriculture to control a variety of fungal diseases in crops .
Mechanism of Action
Target of Action
Trifloxystrobin acid, a derivative of the fungicide trifloxystrobin, primarily targets the mitochondrial respiration pathway in fungi . It binds to the cytochrome b complex III at the Q0 site in mitochondrial respiration . This interaction inhibits the fungi’s ability to undergo normal respiration .
Mode of Action
The mode of action of this compound involves its binding to the Q0 site of cytochrome b, thereby inhibiting mitochondrial respiration . This action interferes with the fungi’s energy production, leading to the inhibition of fungal spore germination and mycelial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain . By binding to the cytochrome b complex III, this compound blocks the electron transfer chain within mitochondria, thereby inhibiting mitochondrial respiration . This action disrupts the energy cycle vital for the fungi’s survival .
Pharmacokinetics
It is known that trifloxystrobin is metabolized by plants into acid products after absorption .
Result of Action
The result of this compound’s action is the potent inhibition of fungal spore germination and mycelial growth . This makes this compound a broad-spectrum fungicide with high levels of activity against many fungal pathogens within the Ascomycete, Deuteromycete, Basidiomycete, and Oomycete classes .
Action Environment
This compound’s action, efficacy, and stability can be influenced by environmental factors. Its degradation in the environment has been a subject of study, with different remediation technologies being developed to eliminate pesticide residues from soil/water environments .
Biochemical Analysis
Biochemical Properties
Trifloxystrobin acid is involved in biochemical reactions that induce autophagy . It interacts with biomolecules such as LC3-II, Beclin-1, and P62, leading to an increase in autophagosomes, accumulation of Beclin-1, and degradation of P62 in EPC cells and zebrafish .
Cellular Effects
This compound has been shown to enhance virus susceptibility in zebrafish through the initiation of autophagy . This suggests that it may have significant effects on cell function, potentially influencing cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the induction of autophagy . It exerts its effects at the molecular level through binding interactions with biomolecules and possibly through changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that trifloxystrobin, from which this compound is derived, has a dissipation half-life of 2.9 to 5.4 days in tomatoes and 1.9 to 3.0 days in soil .
Metabolic Pathways
It is known that trifloxystrobin can metabolize into this compound by hydrolysis
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifloxystrobin acid is typically produced through the hydrolysis of trifloxystrobin. The hydrolysis process involves the use of alkaline conditions, such as 0.05 M sodium hydroxide, to convert trifloxystrobin into its acid form . The reaction is carried out under controlled conditions to ensure the complete conversion of the parent compound into the desired acid metabolite.
Industrial Production Methods: Industrial production of this compound involves a multi-step synthesis starting from m-trifluoromethyl acetophenone oxime and (E)-2-(2’-bromomethyl phenyl)-2-methyl carbonyl acetate-O-methyl ketoxime. These raw materials are subjected to an etherification reaction in the presence of a catalyst, followed by liquid separation, pressure reduction, recrystallization, and drying to obtain trifloxystrobin .
Chemical Reactions Analysis
Types of Reactions: Trifloxystrobin acid undergoes various chemical reactions, including:
Hydrolysis: Conversion of trifloxystrobin to this compound under alkaline conditions.
Photoisomerization: Exposure to sunlight can lead to the formation of different geometric isomers of trifloxystrobin.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide (0.05 M) is commonly used for the hydrolysis of trifloxystrobin.
Photoisomerization: Acetone and artificial sunlight are used to study the isomerization kinetics of trifloxystrobin.
Major Products Formed:
Scientific Research Applications
Trifloxystrobin acid has several applications in scientific research, including:
Agriculture: Used to study the degradation and residue behavior of trifloxystrobin in soil and crops.
Environmental Science: Research on the environmental impact and degradation pathways of strobilurin fungicides.
Analytical Chemistry: Development of analytical methods for detecting and quantifying trifloxystrobin and its metabolites in various matrices.
Comparison with Similar Compounds
- Azoxystrobin
- Pyraclostrobin
- Fluoxastrobin
- Kresoxim-methyl
- Picoxystrobin
- Mandestrobin
- Metominostrobin
Trifloxystrobin acid’s unique chemical structure and broad-spectrum activity make it a valuable compound in agricultural and environmental research.
Properties
CAS No. |
252913-85-2 |
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Molecular Formula |
C19H17F3N2O4 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
(2Z)-2-methoxyimino-2-[2-[[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetic acid |
InChI |
InChI=1S/C19H17F3N2O4/c1-12(13-7-5-8-15(10-13)19(20,21)22)23-28-11-14-6-3-4-9-16(14)17(18(25)26)24-27-2/h3-10H,11H2,1-2H3,(H,25,26)/b23-12-,24-17- |
InChI Key |
ISZQNKFXNXQTTF-QNBZCDOMSA-N |
Isomeric SMILES |
C/C(=N/OCC1=CC=CC=C1/C(=N/OC)/C(=O)O)/C2=CC(=CC=C2)C(F)(F)F |
SMILES |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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